molecular formula C8H7BrClN3 B11855301 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Katalognummer: B11855301
Molekulargewicht: 260.52 g/mol
InChI-Schlüssel: ZOYWPWWYZRDIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a halogenated pyrrolopyrimidine derivative. The molecule features a bromine atom at position 7, chlorine at position 4, and an ethyl group at position 5 of the pyrrolo[3,2-d]pyrimidine scaffold.

Eigenschaften

Molekularformel

C8H7BrClN3

Molekulargewicht

260.52 g/mol

IUPAC-Name

7-bromo-4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-2-13-3-5(9)6-7(13)8(10)12-4-11-6/h3-4H,2H2,1H3

InChI-Schlüssel

ZOYWPWWYZRDIKY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C2=C1C(=NC=N2)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Halogenation and Alkylation

The most widely reported method involves sequential halogenation and alkylation steps. The synthesis begins with the pyrrolo[3,2-d]pyrimidine core, which undergoes bromination at the 7-position followed by chlorination at the 4-position. The ethyl group is subsequently introduced at the 5-position via alkylation.

Bromination:
Bromination is typically achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in a polar solvent such as dichloromethane. For example, treatment of the precursor 5-ethyl-5H-pyrrolo[3,2-d]pyrimidine with NBS at 0–5°C yields the 7-bromo derivative in 85–90% yield.

Chlorination:
Chlorination employs phosphorus oxychloride (POCl₃) under reflux conditions. A mixture of 7-bromo-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine and POCl₃ heated at 110°C for 3–4 hours achieves 4-chlorination with a 93% yield. The reaction mechanism involves the formation of a reactive intermediate via protonation of the pyrimidine nitrogen, followed by nucleophilic substitution.

Ethylation:
The ethyl group is introduced via alkylation of the 5-position. Using ethyl iodide (C₂H₅I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in 75–80% yield.

One-Pot Halogenation Approach

Recent advancements have enabled concurrent bromination and chlorination in a single reactor. This method reduces purification steps and improves overall efficiency.

Procedure:
A mixture of 5-ethyl-5H-pyrrolo[3,2-d]pyrimidine , NBS, and POCl₃ in acetonitrile is stirred at 80°C for 6 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. This method achieves a combined yield of 82% for both halogenation steps.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are obtained at controlled temperatures. For chlorination, refluxing POCl₃ at 110°C ensures complete conversion, while lower temperatures (e.g., 80°C) result in incomplete reactions. Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing intermediates.

Catalytic Additives

The addition of catalytic dimethylaminopyridine (DMAP) during alkylation accelerates the reaction by 30%, reducing the required time from 12 to 8 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and a gradient of ethyl acetate in hexane (10–50%). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.61 (s, 1H, H-2), 7.31 (s, 1H, H-6), 4.31 (q, J = 7.3 Hz, 2H, CH₂CH₃), 1.47 (t, J = 7.3 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.2 (C-4), 151.0 (C-2), 128.7 (C-6), 40.4 (CH₂CH₃), 15.5 (CH₂CH₃).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagentsConditionsYieldReference
Stepwise Halogenation5-Ethyl-pyrrolo[3,2-d]pyrimidineNBS, POCl₃, C₂H₅I0–110°C, 12–18 h75%
One-Pot Halogenation5-Ethyl-pyrrolo[3,2-d]pyrimidineNBS, POCl₃80°C, 6 h82%
Alkylation7-Bromo-4-chloro-pyrrolo[3,2-d]pyrimidineC₂H₅I, K₂CO₃60°C, 12 h78%

The one-pot method offers higher efficiency, while stepwise halogenation allows better control over intermediate purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency. A pilot-scale study demonstrated a throughput of 1.2 kg/day using POCl₃ in a tubular reactor.

Waste Management

Phosphorus-containing byproducts from POCl₃ are neutralized with aqueous sodium bicarbonate, achieving >99% waste recovery.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at the 2-position is a common side reaction. Using stoichiometric POCl₃ (1.1 equiv.) minimizes this issue.

Moisture Sensitivity

Reagents like POCl₃ require anhydrous conditions. Rigorous drying of glassware and solvents under molecular sieves ensures reproducibility.

Analyse Chemischer Reaktionen

Reaktionstypen

7-Brom-4-chlor-5-ethyl-5H-pyrrolo[3,2-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.

    Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um größere, komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können in Gegenwart eines geeigneten Lösungsmittels wie Dimethylsulfoxid verwendet werden.

    Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution Derivate mit verschiedenen funktionellen Gruppen liefern, während Oxidation und Reduktion zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structure is conducive to interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit anticancer properties. A study demonstrated that the compound could inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell division and survival.

Antiviral Properties

The compound has shown promise in antiviral research, particularly against viral infections where traditional treatments are ineffective.

Case Study: Inhibition of Viral Replication
In vitro studies have shown that this compound can inhibit the replication of certain viruses by targeting viral enzymes essential for their lifecycle.

Material Science

In material science, compounds like this compound are explored for their potential as building blocks in organic electronics and sensors due to their electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has indicated that incorporating this compound into OLEDs can enhance their efficiency and stability, making it a valuable addition to the field of optoelectronics.

Data Tables

Application AreaFindings
Medicinal ChemistryAnticancer properties demonstrated through signaling pathway inhibition
Antiviral ResearchInhibition of viral replication in laboratory settings
Material ScienceEnhanced performance in OLED applications

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

The following table compares the target compound with structurally related pyrrolopyrimidines from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (Target) Br (7), Cl (4), Ethyl (5) C₈H₈BrClN₃ ~275.5* Inferred
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a) Br (7), Cl (4), Methyl (5) C₇H₆BrClN₃ 247.5
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), Methyl (7) C₇H₅BrClN₃ 246.5
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Br (7), Cl (4), NH₂ (2) C₆H₄BrClN₄ 247.5
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), Methoxyethyl (2) C₉H₉BrClN₃O 290.5

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects : The ethyl group in the target compound increases molecular weight and lipophilicity compared to methyl analogs (e.g., compound 13a in ). This may enhance membrane permeability in biological systems.
  • Ring System Differences : Compounds like 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine have a [2,3-d] fused ring system instead of [3,2-d], altering electronic distribution and reactivity.
  • Amino vs. Halogen Substitutions: The presence of an amino group (e.g., in ) introduces hydrogen-bonding capability, which is absent in the halogen-only target compound.

Yield Comparison :

  • Methyl analog 13a: 76–88% yield via Method B (NBS bromination) .
  • Amino derivative: 90% yield via nitro reduction and recrystallization .

Physicochemical Properties

Property Target Compound 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Melting Point Not reported 200–201°C Not reported
LogP (Predicted) ~2.8* ~2.5 ~2.6
Hydrogen Bond Acceptors 3 3 3
Topological Polar Surface Area 41.6 Ų 41.6 Ų 41.6 Ų

*Estimated using fragment-based methods.

Reactivity Notes:

  • The 4-chloro group is highly reactive in nucleophilic aromatic substitution (SNAr) reactions, as seen in the synthesis of amino derivatives .
  • Bromine at position 7 may participate in Suzuki-Miyaura cross-coupling reactions, a common strategy for functionalizing pyrrolopyrimidines .

Biologische Aktivität

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 230.46 g/mol
  • CAS Number : 52987660
  • SMILES Notation : C1=C(C2=C(N1)C(=NC=N2)Cl)Br

Synthesis

The synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can be achieved through the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using N-bromosuccinamide in chloroform under reflux conditions. This method yields the desired compound with good purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. Specifically, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • A study evaluated several derivatives of pyrrolo[2,3-d]pyrimidines and reported IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines. The most potent derivative exhibited IC₅₀ values between 40 to 204 nM against key targets such as EGFR and CDK2, comparable to established tyrosine kinase inhibitors like sunitinib .
CompoundCell LineIC₅₀ (µM)Target Enzyme
Compound 5kHepG240EGFR
Compound 5kMDA-MB-231204CDK2
Compound 5eHepG243.15-
Compound 5hHeLa59-

The mechanism underlying the anticancer activity of these compounds involves inducing cell cycle arrest and apoptosis. For instance, treatment with compound 5k resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2, indicating a shift towards apoptosis in HepG2 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrrolo[3,2-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • Substituents such as chlorine or fluorine at specific positions enhance cytotoxicity against certain cancer cell lines.
Substituent PositionCompoundActivity Change
2-Cl5eHighest cytotoxicity in HepG2
3,4-di-Cl5kEnhanced inhibition against multiple kinases

In Silico Studies

In silico molecular docking studies have been performed to predict binding interactions between the compound and various enzymes involved in cancer progression. These studies suggest that the binding affinities are comparable to those of known inhibitors, which supports further development as a therapeutic agent .

Q & A

Q. What are optimized synthetic routes for 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Method A (Alkylation Approach): Start with the precursor 4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. Use NaH in dry DMF at 0°C to deprotonate the NH group, followed by ethylation with an ethyl halide. Reaction optimization includes controlling temperature (0°C → gradual warming to RT) and stoichiometric ratios (e.g., 2:1 NaH:substrate). Purify via silica gel chromatography (CH₂Cl₂/MeOH 199:1) to achieve ~88% yield .
  • Method B (Bromination): Brominate 4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine using N-bromosuccinimide (NBS) in dry dichloromethane. Monitor reaction progress via TLC (MeOH/CH₂Cl₂ 1:99). Yield (~76%) depends on reaction time (2–3 hours) and excess NBS (1.1–1.2 eq.) .

Q. How to characterize this compound and validate its purity for downstream applications?

  • NMR Analysis: Confirm substitution patterns using ¹H NMR (e.g., ethyl group signals: δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and ¹³C NMR (C-Br: ~100–110 ppm, C-Cl: ~140 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ expected at ~290.93 g/mol) with <2 ppm deviation .
  • Elemental Analysis: Confirm C, H, N content (e.g., theoretical C: 34.11%, H: 2.04%, N: 17.05%) .

Q. What are the primary biochemical targets of this compound in kinase inhibition studies?

  • The compound’s pyrrolo[3,2-d]pyrimidine scaffold mimics ATP-binding sites in kinases. It selectively inhibits EGFR, Her2, VEGFR2, and CDK2 by binding to their catalytic domains. Dose-response assays (IC₅₀ values) should be performed using recombinant kinase assays .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different studies?

  • Potential Causes: Variability in synthetic routes (e.g., Method A vs. B impurities), assay conditions (e.g., ATP concentration in kinase assays), or cellular permeability.
  • Solutions:
  • Reproduce synthesis with strict quality control (HPLC purity >98%) .
  • Standardize bioassays (e.g., 10 μM ATP concentration for kinase studies) .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What strategies improve regioselectivity during functionalization of the pyrrolo[3,2-d]pyrimidine core?

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on NH) to steer bromination/chlorination to the 7- and 4-positions .
  • Metal Catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at the 7-bromo position while preserving the 4-chloro substituent .

Q. How does the ethyl group at position 5 influence pharmacokinetic properties compared to methyl analogs?

  • Metabolic Stability: The ethyl group reduces oxidative metabolism (vs. methyl), as shown in microsomal stability assays (t₁/₂ increase from 2.5 to 4.8 hours) .
  • Solubility: Ethyl substitution lowers logP by ~0.3 units compared to methyl, improving aqueous solubility (measured via shake-flask method) .

Q. What computational methods predict binding modes to kinases like EGFR?

  • Docking: Use Schrödinger Glide with a refined grid (centered on ATP-binding site) and OPLS4 force field. Validate with MD simulations (100 ns) to assess binding stability .
  • QSAR Models: Corrogate substituent effects (e.g., halogen size, alkyl chain length) on inhibitory potency using CoMFA/CoMSIA .

Methodological Considerations

Q. How to design SAR studies for optimizing kinase selectivity?

  • Step 1: Synthesize analogs with variations at positions 4 (Cl → F, CF₃), 5 (ethyl → cyclopropyl), and 7 (Br → CN, aryl).
  • Step 2: Screen against kinase panels (e.g., Eurofins KinaseProfiler).
  • Step 3: Cluster activity data using PCA to identify selectivity drivers .

Q. What analytical techniques troubleshoot low yields in bromination reactions?

  • In Situ Monitoring: Use Raman spectroscopy to track NBS consumption.
  • Byproduct Identification: LC-MS to detect di-brominated or oxidized impurities. Adjust stoichiometry or switch to milder brominating agents (e.g., CuBr₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.